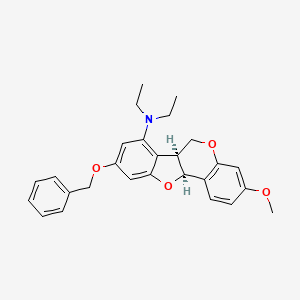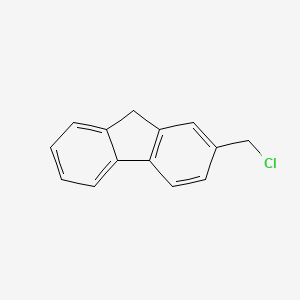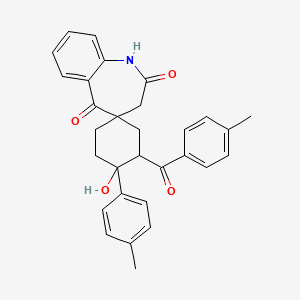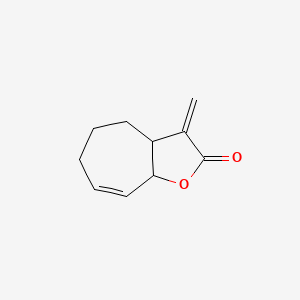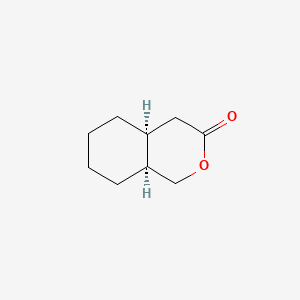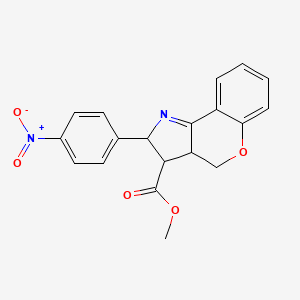
4-(4-Aminophenyl)-4-oxo-2-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 293384 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in both experimental and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 293384 typically involves a series of well-defined chemical reactions. One common method includes the use of human pluripotent stem cells, such as embryonic stem cells and induced pluripotent stem cells, which are induced to differentiate into neural stem cells using specific induction media . This process involves several steps, including the preparation of media and materials, and the use of reagents like Neurobasal Medium, GIBCO Neural Induction Supplement, and Advanced DMEM/F-12 .
Industrial Production Methods
In an industrial setting, the production of NSC 293384 may involve large-scale cell culture systems and bioreactors to ensure high yield and consistency. The use of automated systems for media preparation, cell culture, and harvesting can significantly enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 293384 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC 293384 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 293384 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
NSC 293384 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: NSC 293384 is employed in cell biology research to investigate cellular processes and signaling pathways.
Medicine: The compound has potential therapeutic applications, including the treatment of neurodegenerative diseases and neurological disorders.
Industry: In industrial applications, NSC 293384 is used in the production of pharmaceuticals and other biologically active compounds. Its unique properties make it a valuable tool in various manufacturing processes.
Mechanism of Action
The mechanism of action of NSC 293384 involves its interaction with specific molecular targets, such as receptor tyrosine kinases and non-receptor tyrosine kinases . By binding to these targets, the compound can modulate signaling pathways and cellular processes, leading to various biological effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
NSC 293384 can be compared with other similar compounds, such as other neural stem cell inducers and tyrosine kinase inhibitors. Some of the similar compounds include:
Compared to these compounds, NSC 293384 has unique properties that make it particularly suitable for applications in neural stem cell research and therapy. Its ability to induce neural stem cell differentiation and modulate specific signaling pathways sets it apart from other compounds in its class.
Properties
CAS No. |
61252-01-5 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-(4-aminophenyl)-4-oxo-2-phenylbutanoic acid |
InChI |
InChI=1S/C16H15NO3/c17-13-8-6-12(7-9-13)15(18)10-14(16(19)20)11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,19,20) |
InChI Key |
OIMPBLAMMPACFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



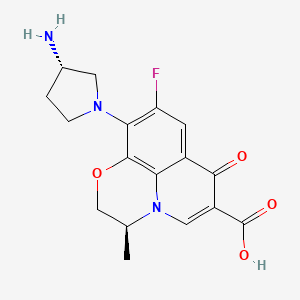

![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
